4-(3-chlorophenyl)-1,2,3-thiadiazole
Overview
Scientific Research Applications
4C3T has been studied for its potential applications in various scientific fields. For example, it has been investigated as an inhibitor of the enzyme xanthine oxidase, which is involved in the conversion of xanthine to uric acid and is associated with gout and other metabolic disorders. In addition, 4C3T has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of several types of cancer cells. Other research has focused on its potential use as an antioxidant, as it has been found to have significant free radical scavenging activity.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in cell cycle regulation .
Pharmacokinetics
Similar compounds have been found to undergo extensive hepatic first-pass effect, indicating that the bioavailability of these compounds may be influenced by their metabolism in the liver .
Result of Action
Similar compounds have been found to possess anti-tobacco mosaic virus activity , suggesting that 4-(3-chlorophenyl)-1,2,3-thiadiazole may also have antiviral properties.
Advantages and Limitations for Lab Experiments
The use of 4C3T in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and can be stored in a stable form. In addition, it is non-toxic and has a low cost, making it an attractive option for laboratory use. The main limitation of 4C3T is that its mechanism of action is not fully understood, which can make it difficult to accurately predict its effects in certain situations.
Future Directions
The potential applications of 4C3T are vast, and there are many possible directions for future research. These include further investigation of its mechanism of action, as well as its potential use in the treatment of various diseases such as cancer and metabolic disorders. In addition, further research could be conducted on its potential use as an antioxidant and its potential to scavenge free radicals. Finally, further research could be conducted on its potential use in materials science and its potential to improve the properties of various materials.
Synthesis Methods
4C3T can be synthesized using a variety of methods, but the most commonly used is the reaction of 3-chlorobenzaldehyde and 1,2-diaminothiophene. This reaction is conducted in the presence of a base such as potassium carbonate and results in the formation of 4C3T as the major product. Other methods of synthesis include the reaction of 3-chlorobenzaldehyde and 1,2-diaminothiophene in the presence of a strong acid such as sulfuric acid and the reaction of 1,2-diaminothiophene and 3-chlorobenzoyl chloride in the presence of a base.
properties
IUPAC Name |
4-(3-chlorophenyl)thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHSJESYXWIMMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289309 | |
Record name | 4-(3-Chlorophenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77414-45-0 | |
Record name | 4-(3-Chlorophenyl)-1,2,3-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77414-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Chlorophenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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